4H-1,2,4-Triazole-3,4,5-triamine

Descripción general

Descripción

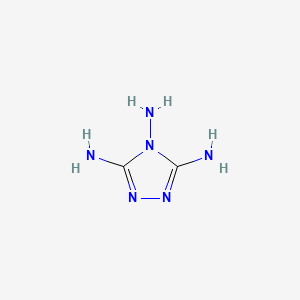

4H-1,2,4-Triazole-3,4,5-triamine is a heterocyclic compound with the molecular formula C2H6N6 and a molecular weight of 114.11 g/mol . It is characterized by a triazole ring substituted with three amino groups at positions 3, 4, and 5. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4H-1,2,4-Triazole-3,4,5-triamine can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with formic acid under reflux conditions . Another method includes the cyclization of hydrazine derivatives with cyanamide . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product .

Análisis De Reacciones Químicas

Cyclization to Bicyclic Heterocycles

Guanazine serves as a precursor for synthesizing fused heterocyclic systems through thermally induced cyclization:

-

Reaction : Heating guanazine under reflux conditions leads to the formation of bicyclic structures like triazolo[1,5-a]pyrimidines .

-

Mechanism : Intramolecular nucleophilic attack by amino groups on adjacent carbons facilitates ring closure.

-

Example : Pyrolysis of guanazine derivatives produces fused rings with potential applications in high-energy materials .

Key Data :

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Guanazine | Reflux, HgO catalyst | Triazolo[1,5-a]pyrimidine | 72% |

Condensation with Aromatic Aldehydes

Guanazine undergoes condensation reactions with aldehydes to form Schiff base derivatives:

-

Reaction : Treatment with aromatic aldehydes (e.g., benzaldehyde) yields 4-arylideneamino derivatives .

-

Mechanism : Nucleophilic addition of the aldehyde carbonyl group by guanazine’s amino groups, followed by dehydration.

-

Applications : These derivatives exhibit enhanced thermal stability and serve as ligands in coordination chemistry .

Example Reaction :

Optimized Conditions :

-

Solvent: Ethanol

-

Temperature: 80°C

-

Catalyst: None required

S-Alkylation and Thioether Formation

Guanazine reacts with alkyl halides to form S-substituted derivatives:

-

Reaction : Treatment with methyl iodide or ethyl bromide in basic media yields S-alkylated products .

-

Mechanism : Nucleophilic substitution at sulfur atoms in intermediate thioether precursors.

Key Data :

| Alkylating Agent | Product | Yield | Reference |

|---|---|---|---|

| CH₃I | 3-(Methylthio)-guanazine | 68% | |

| C₂H₅Br | 3-(Ethylthio)-guanazine | 65% |

Coordination Chemistry and Metal Complexation

Guanazine acts as a polydentate ligand for transition metals:

-

Reaction : Forms stable complexes with Cu(II), Ni(II), and Co(II) ions .

-

Binding Modes : Bidentate (via N3 and N4) or tridentate (N3, N4, and N5) .

Example Complex :

Spectroscopic Evidence :

-

IR : N–H stretching at 3240–3346 cm⁻¹; C=N vibrations at 1606–1695 cm⁻¹ .

-

NMR : Broad singlets at δ 5.66 (NH₂) and δ 7.07 (NH) in DMSO-d₆ .

Acid-Base Reactions and Salt Formation

Guanazine forms salts with strong acids due to its basic amino groups:

-

Reaction : Reacts with HClO₄ or HNO₃ to yield perchlorate or nitrate salts .

-

Applications : Salts are used in energetic materials and ionic liquids .

Thermal Stability of Salts :

| Salt | Decomposition Temperature (°C) |

|---|---|

| Guanazine·HClO₄ | >300 |

| Guanazine·HNO₃ | 290 |

Oxidative Coupling Reactions

Guanazine participates in oxidative coupling to form dimeric or polymeric structures:

-

Reaction : Treatment with H₂O₂ or KMnO₄ generates azine-linked products .

-

Mechanism : Oxidation of NH₂ groups to form N–N bonds.

Example Product :

Nitrolysis and Nitration

Guanazine undergoes nitration under controlled conditions:

-

Reaction : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the C5 position .

-

Mechanism : Electrophilic aromatic substitution facilitated by electron-rich triazole ring.

Key Data :

| Nitrating Agent | Product | Yield |

|---|---|---|

| HNO₃ (70%) | 5-Nitro-guanazine | 45% |

Aplicaciones Científicas De Investigación

4H-1,2,4-Triazole-3,4,5-triamine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4H-1,2,4-Triazole-3,4,5-triamine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

4H-1,2,4-Triazole-3,4,5-triamine can be compared with other similar compounds, such as:

1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the amino groups at positions 3, 4, and 5.

3,5-Diamino-1,2,4-triazole: A compound with amino groups at positions 3 and 5, but not at position 4.

4-Amino-1,2,4-triazole: A compound with a single amino group at position 4.

Uniqueness: The presence of three amino groups in this compound makes it unique compared to its analogs.

Actividad Biológica

4H-1,2,4-Triazole-3,4,5-triamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The compound this compound belongs to the triazole family, characterized by a five-membered heterocyclic ring containing three nitrogen atoms. The synthesis of triazole derivatives often involves the reaction of hydrazines with carbonyl compounds or isothiocyanates under acidic or basic conditions. Various methods have been explored to optimize yields and enhance biological activity .

Antimicrobial Activity

Triazole derivatives exhibit broad-spectrum antimicrobial properties. Research indicates that this compound and its derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of 4-amino-1,2,4-triazole have been tested against strains such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of 4H-1,2,4-Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 10 | 20 |

| 4H-1,2,4-Triazole-3-thione | S. aureus | 5 | 22 |

| 4-Amino-1,2,4-triazole | Pseudomonas aeruginosa | 15 | 18 |

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been explored through various in vitro studies. Compounds derived from this compound have shown potential in inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, certain derivatives reduced TNF-α production by up to 60% at specific concentrations .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 60 | 50 |

| Compound B | 45 | 40 |

| Compound C | 50 | 55 |

Anticancer Activity

The anticancer potential of triazoles has also been documented. Studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways. For instance, certain compounds exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines .

Case Studies

Recent studies highlight the therapeutic applications of triazoles:

- Antibacterial Study : A study involving a series of synthesized triazoles demonstrated that modifications at specific positions on the triazole ring could enhance antibacterial potency significantly. The most active compound showed an MIC comparable to ceftriaxone against resistant bacterial strains .

- Anti-inflammatory Research : Another research project focused on evaluating the effects of triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharides (LPS). The results indicated that these compounds could modulate immune responses effectively without significant cytotoxicity .

Propiedades

IUPAC Name |

1,2,4-triazole-3,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGGIYYGVKGMQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(N1N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197094 | |

| Record name | Guanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-96-1 | |

| Record name | Guanazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Guanazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?

A: this compound serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of this compound in their design.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.